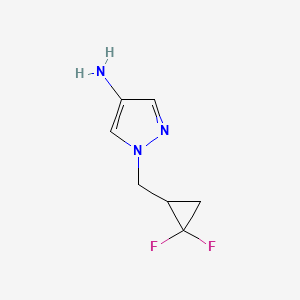
1-((2,2-Difluorocyclopropyl)methyl)-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2,2-Difluorocyclopropyl)methyl)-1H-pyrazol-4-amine is a compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound features a unique structure, combining a difluorocyclopropyl group with a pyrazole ring, which imparts distinct chemical and biological properties. The presence of fluorine atoms in the cyclopropyl group enhances the compound’s stability and reactivity, making it a valuable candidate for various applications.
Preparation Methods
The synthesis of 1-((2,2-Difluorocyclopropyl)methyl)-1H-pyrazol-4-amine typically involves multiple steps, starting with the preparation of the difluorocyclopropyl precursor. One common method involves the reaction of 2,2-difluorocyclopropyl bromide with a suitable nucleophile to form the desired intermediate. This intermediate is then coupled with a pyrazole derivative under specific conditions to yield the final product. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Chemical Reactions Analysis
1-((2,2-Difluorocyclopropyl)methyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorocyclopropyl group can be replaced by other functional groups under appropriate conditions.
Addition: The compound can undergo addition reactions with electrophiles, leading to the formation of various adducts
Scientific Research Applications
1-((2,2-Difluorocyclopropyl)methyl)-1H-pyrazol-4-amine has a wide range of scientific research applications:
Biology: In biological research, the compound is studied for its potential as a bioactive molecule, with investigations into its interactions with various biological targets.
Medicine: The compound’s unique structure and properties make it a candidate for drug development, particularly in the design of novel therapeutics for various diseases.
Industry: The compound is utilized in the development of agrochemicals and other industrial products, leveraging its stability and reactivity
Mechanism of Action
The mechanism of action of 1-((2,2-Difluorocyclopropyl)methyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The difluorocyclopropyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity. The exact pathways and targets involved may vary depending on the specific application and context .
Comparison with Similar Compounds
1-((2,2-Difluorocyclopropyl)methyl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
1-(Cyclopropylmethyl)-1H-pyrazol-4-amine: Lacks the fluorine atoms, resulting in different reactivity and stability.
1-((2,2-Dichlorocyclopropyl)methyl)-1H-pyrazol-4-amine: Contains chlorine instead of fluorine, leading to variations in chemical and biological properties.
1-((2,2-Difluorocyclopropyl)methyl)-1H-imidazol-4-amine: Features an imidazole ring instead of a pyrazole ring, affecting its interactions and applications
Properties
Molecular Formula |
C7H9F2N3 |
|---|---|
Molecular Weight |
173.16 g/mol |
IUPAC Name |
1-[(2,2-difluorocyclopropyl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C7H9F2N3/c8-7(9)1-5(7)3-12-4-6(10)2-11-12/h2,4-5H,1,3,10H2 |
InChI Key |
SGXVBKZQXMMDRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(F)F)CN2C=C(C=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 6-propyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13538860.png)
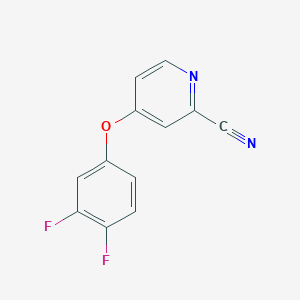
![3-[(Tert-butoxy)carbonyl]-1,3-thiazinane-2-carboxylicacid](/img/structure/B13538874.png)
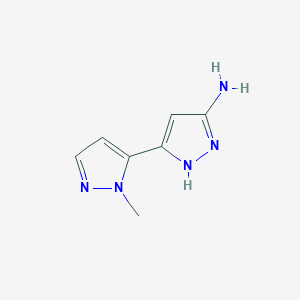
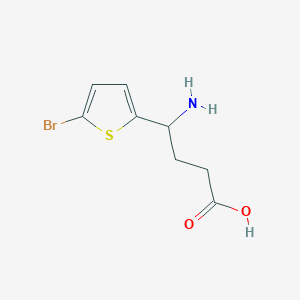
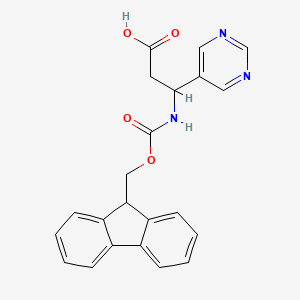

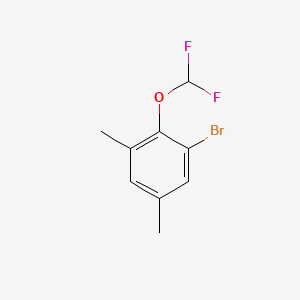
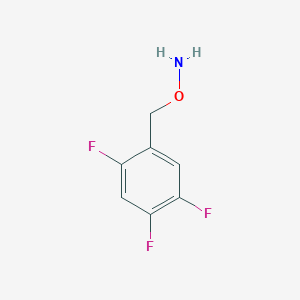
![Ethyl 2-[6-bromo-5-(2-phenylethynyl)pyridin-2-yl]acetate](/img/structure/B13538917.png)
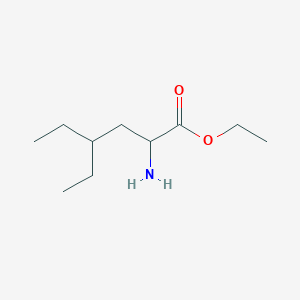

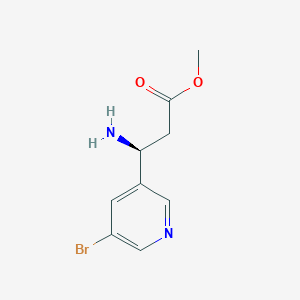
![1-[1-(2-Methylpropyl)-1h-pyrazol-3-yl]ethanone](/img/structure/B13538940.png)
